![molecular formula C18H15FN4O3S B257103 3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257103.png)
3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of triazolothiadiazoles and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound exerts its therapeutic effects by interacting with specific molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of amyloid beta peptides in Alzheimer's disease. This compound has also been shown to improve insulin sensitivity and glucose uptake in diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency and specificity towards certain molecular targets. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further studies to fully understand its mechanism of action and molecular targets.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential use in other diseases such as Parkinson's disease and multiple sclerosis.
4. Investigation of its potential use as a diagnostic tool in medical imaging.
5. Development of more potent and specific analogs of this compound for therapeutic use.
In conclusion, 3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound that has shown potential therapeutic applications in various diseases. Further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods and potent analogs for therapeutic use.
Synthesemethoden
The synthesis of 3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorobenzyl alcohol with 4-methoxybenzyl alcohol in the presence of sodium hydride. This reaction yields the intermediate product, which is further reacted with 2-amino-1,3,4-thiadiazole in the presence of triethylorthoformate and acetic anhydride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. This compound has also been studied for its potential use as a diagnostic tool in medical imaging.
Eigenschaften
Produktname |
3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C18H15FN4O3S |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
3-[(4-fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15FN4O3S/c1-24-13-6-8-15(9-7-13)26-11-17-22-23-16(20-21-18(23)27-17)10-25-14-4-2-12(19)3-5-14/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
SQGQZASFVASFFQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



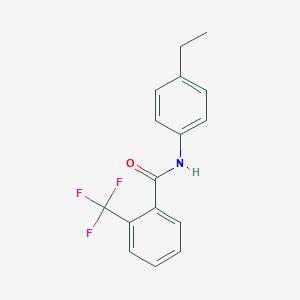
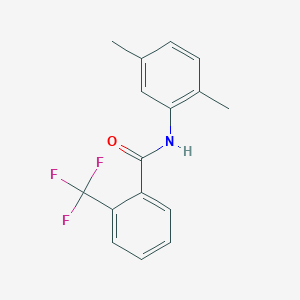
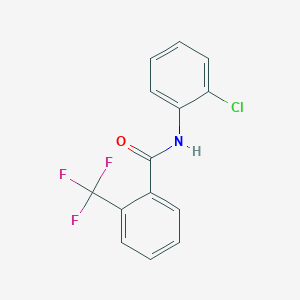
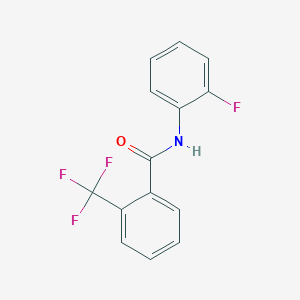
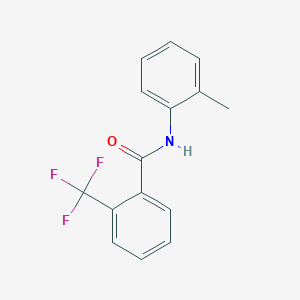
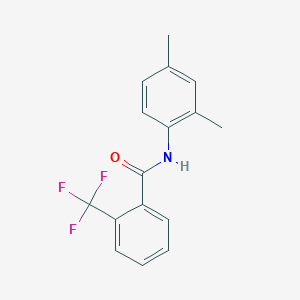
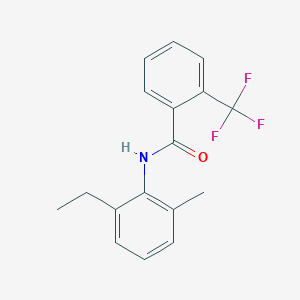
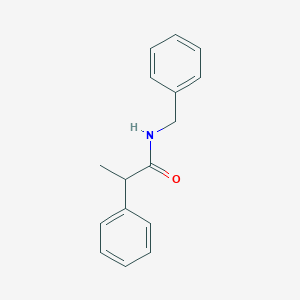

![1-{[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B257067.png)
![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
![3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257087.png)
![6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257096.png)
![7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257102.png)